N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-serine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-serine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acid residues and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-serine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling or enzymatic methods. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the assembly is complete, the peptide is cleaved from the resin and purified.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, such as converting hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: Functional groups can be replaced with other groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, creating derivatives with different properties.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-serine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying peptide chemistry.
Biology: The compound is used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials and biotechnological processes.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-serine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylene)-2-methyl-L-ornithine
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-serine is unique due to its specific sequence of amino acids and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
663914-83-8 |
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Molecular Formula |
C18H36N10O7 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H36N10O7/c19-9(3-1-5-24-17(20)21)13(31)26-10(4-2-6-25-18(22)23)14(32)27-11(7-29)15(33)28-12(8-30)16(34)35/h9-12,29-30H,1-8,19H2,(H,26,31)(H,27,32)(H,28,33)(H,34,35)(H4,20,21,24)(H4,22,23,25)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
UUIRAPYIBVAFJJ-BJDJZHNGSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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